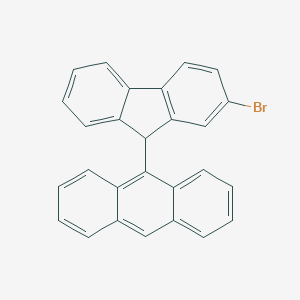

9-(2-Bromo-9H-fluoren-9-yl)anthracene

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H17Br |

|---|---|

Molecular Weight |

421.3 g/mol |

IUPAC Name |

9-(2-bromo-9H-fluoren-9-yl)anthracene |

InChI |

InChI=1S/C27H17Br/c28-19-13-14-23-22-11-5-6-12-24(22)27(25(23)16-19)26-20-9-3-1-7-17(20)15-18-8-2-4-10-21(18)26/h1-16,27H |

InChI Key |

JJUCSPHMBORNMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4C5=CC=CC=C5C6=C4C=C(C=C6)Br |

Origin of Product |

United States |

Synthetic Methodologies for 9 2 Bromo 9h Fluoren 9 Yl Anthracene and Its Derivatives

Precursor Synthesis Strategies for Fluorene (B118485) and Anthracene (B1667546) Moieties

The initial and pivotal stage in the synthesis of 9-(2-Bromo-9H-fluoren-9-yl)anthracene involves the preparation of its constituent parts: a brominated fluorene derivative and a substituted anthracene precursor.

The synthesis of brominated fluorene derivatives, such as 2-Bromo-9H-fluoren-9-one and 9-Bromo-9-phenylfluorene, is a key preparatory step.

2-Bromo-9H-fluoren-9-one can be synthesized from 9-fluorenone (B1672902). chemdad.com One method involves the reaction of 9-fluorenone with a brominated aqueous ammonium (B1175870) solution and potassium bromate (B103136) in the presence of a phase transfer catalyst. chemdad.com This process can yield a high percentage of the desired product. chemdad.com Another approach is the oxidation of 2-bromofluorene (B47209). google.com

| Starting Material | Reagents | Product | Yield |

| 9-Fluorenone | Brominated aqueous ammonium solution, Potassium bromate, Phase transfer catalyst | 2-Bromo-9H-fluoren-9-one | 99.2% chemdad.com |

| 2-Bromofluorene | Potassium hydroxide, Tetrahydrofuran | 2-Bromo-9H-fluoren-9-one | 99.4% purity google.com |

9-Bromo-9-phenylfluorene can be prepared through several methods. One common method is the reaction of 9-phenyl-9-fluorenol (B15170) with hydrobromic acid. chemicalbook.com Other reported methods include the light-initiated reaction of bromine and 9-phenylfluorene, the addition of phenylmagnesium bromide to fluorene followed by treatment with acetyl bromide, and the reaction of 9-phenylfluorene with N-bromosuccinimide. orgsyn.org

| Starting Material | Reagents | Product | Yield |

| 9-Phenyl-9-fluorenol | 48% Hydrobromic acid, Toluene | 9-Bromo-9-phenylfluorene | 82% chemicalbook.com |

| 9-Phenylfluorene | Bromine, Carbon disulfide (light-initiated) | 9-Bromo-9-phenylfluorene | Not specified orgsyn.org |

| Fluorene | 1. Phenylmagnesium bromide 2. Acetyl bromide | 9-Bromo-9-phenylfluorene | Not specified orgsyn.org |

| 9-Phenylfluorene | N-Bromosuccinimide | 9-Bromo-9-phenylfluorene | Not specified orgsyn.org |

The synthesis of substituted anthracene precursors is another critical aspect. A common precursor is 9-bromoanthracene (B49045), which can be synthesized from anthracene and N-bromosuccinimide (NBS) in chloroform. rsc.org Substituted anthracenes can be prepared through various methods, including Friedel–Crafts reactions, Elbs reaction, and metal-catalyzed reactions. beilstein-journals.org For instance, 9,10-diacetoxyanthracenes and 2,6-dialkoxyanthracenes can be synthesized from their corresponding anthraquinones via reduction with zinc. nih.gov The synthesis of 9-phenylanthracene (B14458) can be achieved through a Suzuki coupling reaction between 9-bromoanthracene and phenylboronic acid. rsc.org Subsequently, 9-bromo-10-phenylanthracene (B179275) can be prepared by reacting 9-phenylanthracene with NBS. rsc.org

| Starting Material | Reagents | Product | Yield |

| Anthracene | N-Bromosuccinimide, Chloroform | 9-Bromoanthracene | Not specified rsc.org |

| 9-Bromoanthracene | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 9-Phenylanthracene | 81.9% rsc.org |

| 9-Phenylanthracene | N-Bromosuccinimide, Chloroform | 9-Bromo-10-phenylanthracene | 61.2% rsc.org |

Carbon-Carbon Bond Formation Reactions for Fluorenyl-Anthracene Linkage

Once the precursors are synthesized, the next step is to form the crucial carbon-carbon bond that links the fluorenyl and anthracene moieties.

Metal-catalyzed cross-coupling reactions are widely employed for their efficiency and versatility in forming carbon-carbon bonds. wiley.com

Suzuki Coupling: This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.gov For the synthesis of fluorenyl-anthracene compounds, this could involve the reaction of a fluorenyl boronic acid derivative with a brominated anthracene, or vice versa. nih.govacs.org The Suzuki polycondensation has been utilized for creating aniline-fluorene alternating copolymers, highlighting its utility in linking aromatic systems. dntb.gov.ua

Sonogashira Coupling: This method couples terminal alkynes with aryl or vinyl halides, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While typically used to form alkyne linkages, variations of this reaction can be adapted for direct C-C bond formation between aromatic rings under specific conditions. researchgate.net

Grignard-type Approaches: Grignard reagents (organomagnesium halides) are powerful nucleophiles used to form carbon-carbon bonds. masterorganicchemistry.comgoogle.com A Grignard reagent prepared from a brominated fluorene could potentially react with an anthracene derivative, or a Grignard reagent from brominated anthracene could react with a fluorene derivative. nih.gov

While less common, non-catalytic methods can also be employed. A patented method describes the synthesis of a 9-fluorene-anthracene compound by dissolving 9-bromofluorene (B49992) and anthracene in carbon disulfide and then adding a catalyst like iron, aluminum, or zinc powder, followed by refluxing. google.com The proposed mechanism involves the metal facilitating the coupling of the two aromatic compounds. google.com

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Product |

| 9-Bromofluorene | Anthracene | Iron powder | Carbon disulfide | 9-(9H-fluoren-9-yl)anthracene google.com |

| 9-Bromofluorene | Anthracene | Aluminum powder | Carbon disulfide | 9-(9H-fluoren-9-yl)anthracene google.com |

| 9-Bromofluorene | Anthracene | Zinc powder | Carbon disulfide | 9-(9H-fluoren-9-yl)anthracene google.com |

Advanced Purification and Isolation Techniques in the Synthesis of Fluorenyl-Anthracene Conjugates

After the synthesis, purification of the fluorenyl-anthracene conjugate is essential to remove unreacted starting materials, catalysts, and byproducts. Common techniques include:

Column Chromatography: This is a widely used method for separating organic compounds. chemicalbook.com The crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and different components are eluted with a mobile phase (a solvent or mixture of solvents).

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities in the solution. chemicalbook.comatlantis-press.com

Suction Filtration: This is often used to separate the purified crystals from the solvent after recrystallization. google.com

Advanced Spectroscopic and Structural Elucidation Techniques for 9 2 Bromo 9h Fluoren 9 Yl Anthracene Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 9-(2-Bromo-9H-fluoren-9-yl)anthracene, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be complex, with signals corresponding to the 17 protons on the molecule. The aromatic region (typically δ 7.0-9.0 ppm) would contain a series of overlapping multiplets corresponding to the protons on the anthracene (B1667546) and the 2-bromofluorene (B47209) moieties. A key diagnostic signal would be the singlet or narrow triplet for the single proton at the 9-position of the fluorene (B118485) ring (H-9), which is an sp³-hybridized carbon. Its chemical shift would be significantly upfield from the aromatic protons, likely in the δ 4.5-5.5 ppm range, due to its benzylic and sterically hindered environment. jksus.org The protons on the substituted fluorene ring and the anthracene ring would show characteristic splitting patterns (doublets, triplets, or doublets of doublets) based on their coupling with adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all 27 unique carbon atoms in the molecule. The spectrum would be characterized by a large number of signals in the aromatic region (δ 120-150 ppm). The carbon atom attached to the bromine (C-2 on the fluorene ring) would appear in this region, with its chemical shift influenced by the halogen's electronegativity. The most distinct signal would be from the sp³-hybridized C-9 carbon of the fluorene moiety, expected to appear significantly upfield (around δ 45-55 ppm). umich.edu Quaternary carbons, including those at the junction of the rings and the point of substitution, would also be identifiable.

The following table outlines the expected chemical shifts for the key nuclei in this compound, based on data from analogous structures like 9-bromoanthracene (B49045) and substituted fluorenes. jksus.orgrsc.orgchemicalbook.comchemicalbook.com

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

| ¹H | Aromatic (Anthracene & Fluorene) | 7.0 - 8.5 |

| ¹H | Methine (Fluorene C-9) | 4.5 - 5.5 |

| ¹³C | Aromatic (Anthracene & Fluorene) | 120 - 150 |

| ¹³C | Methine (Fluorene C-9) | 45 - 55 |

This interactive table summarizes the anticipated NMR chemical shift ranges.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. The FT-IR spectrum of this compound would serve as a molecular fingerprint, offering confirmation of its key structural features.

The spectrum would be dominated by absorptions characteristic of aromatic systems. Key expected vibrational bands include:

Aromatic C-H Stretching: Sharp bands appearing above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region.

Aromatic C=C Stretching: A series of sharp absorptions in the 1450-1600 cm⁻¹ region, which are characteristic of the conjugated π-system of the fluorene and anthracene rings.

C-H Bending: Out-of-plane C-H bending vibrations appear in the 675-900 cm⁻¹ region. The specific pattern of these bands can provide information about the substitution pattern on the aromatic rings.

C-Br Stretching: A weak to medium absorption band in the lower frequency "fingerprint region," typically between 500 and 600 cm⁻¹, corresponding to the C-Br bond.

The following table summarizes the principal expected FT-IR absorption bands for the compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Stretching | Aromatic C-H | 3050 - 3100 |

| Stretching | Aromatic C=C | 1450 - 1600 |

| Bending (Out-of-plane) | Aromatic C-H | 675 - 900 |

| Stretching | C-Br | 500 - 600 |

This interactive table highlights the key expected FT-IR vibrational frequencies.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula C₂₇H₁₇Br), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming its molecular formula.

The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺). A crucial feature would be the isotopic pattern characteristic of a monobrominated compound. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum would display two peaks of almost equal intensity for the molecular ion: one for [C₂₇H₁₇⁷⁹Br]⁺ and another at two mass units higher for [C₂₇H₁₇⁸¹Br]⁺. nist.gov

The fragmentation pattern would provide further structural information. The most likely fragmentation pathway would involve the cleavage of the relatively weak C-C bond between the fluorene and anthracene moieties. This would lead to the formation of characteristic fragment ions, such as:

An anthracenyl fragment.

A 2-bromofluorenyl fragment.

Loss of the bromine atom (Br•) from the molecular ion or fragments.

Analysis of these fragments helps to piece together the structure of the parent molecule. jksus.orgnist.gov

Single Crystal X-ray Diffraction Analysis of Related Anthracene-Fluorene Systems for Solid-State Structure Determination

Due to the significant steric hindrance between the bulky anthracene and 2-bromofluorene groups attached to the same sp³-hybridized carbon, the molecule is expected to adopt a highly twisted, non-planar conformation. X-ray diffraction studies on similar systems reveal that the planes of the fluorene and anthracene ring systems are typically oriented nearly perpendicular to each other. mdpi.com This arrangement minimizes steric repulsion between the hydrogen atoms on the inner portions of the aromatic rings.

The analysis would precisely determine all bond lengths, bond angles, and torsion angles within the molecule. The C-C bond connecting the two aromatic systems would be a standard sp³-sp² single bond. The geometry around the central C-9 atom of the fluorene unit would be distorted tetrahedral. In the solid state, the molecules would pack in a specific arrangement dictated by intermolecular forces such as van der Waals interactions and potential weak π-π stacking or halogen bonding interactions involving the bromine atom, influencing the bulk properties of the material. uni-bayreuth.de

Computational and Theoretical Chemistry Investigations of 9 2 Bromo 9h Fluoren 9 Yl Anthracene

Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules. uci.edu It is widely employed to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry, by minimizing the total electronic energy. For complex aromatic systems like anthracene (B1667546) and fluorene (B118485) derivatives, DFT methods, such as those utilizing the B3LYP functional with basis sets like 6–31+G, are effective for optimizing molecular structures and calculating structural properties. dongguk.edu

Below is a table of representative ground-state geometric parameters for 9-Bromoanthracene (B49045), a related parent compound, calculated using DFT. This illustrates the type of data obtained from such analyses. rsc.org

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C2 | 1.3677 |

| C9-C12 | 1.4072 |

| Dihedral Angle (°) | |

| C1-C11-C12-C10 | 179.99 |

Note: Data is for 9-Bromoanthracene as a representative related structure. rsc.org

Theoretical Examination of Frontier Molecular Orbitals (HOMO-LUMO) and Related Energy Gaps

Computational methods, particularly DFT, are used to calculate the energies of the HOMO, LUMO, and the resulting energy gap. researchgate.net For anthracene derivatives, the distribution of the HOMO and LUMO is typically across the π-conjugated system. The introduction of substituents can significantly alter the energy levels of these orbitals. For example, electron-withdrawing groups tend to lower both HOMO and LUMO energies, while electron-donating groups tend to raise them. rsc.org A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and a red-shift in the absorption spectrum. mdpi.com

The following table presents calculated HOMO and LUMO energies for anthracene and its bromo-substituted derivatives, providing insight into the electronic effects of halogen substitution. rsc.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔEH-L) (eV) |

| Anthracene | -5.52 | -1.97 | 3.55 |

| 2-Bromoanthracene | -5.58 | -2.03 | 3.55 |

| 9-Bromoanthracene | -5.59 | -2.11 | 3.48 |

Note: Data derived from theoretical investigations on anthracene and its derivatives. rsc.org

Excited State Calculations and Simulations of Photophysical Processes

To understand the behavior of molecules upon light absorption, such as fluorescence and phosphorescence, computational chemists perform excited-state calculations. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose, providing information about the energies and characteristics of electronic excited states. chemrxiv.orgnih.gov These simulations can predict the absorption and emission spectra of a molecule, which can then be compared with experimental results. nih.govresearchgate.net

For complex molecules with multiple aromatic units, such as 9-(2-Bromo-9H-fluoren-9-yl)anthracene, excited states can have different characteristics. They may be "locally excited" (LE), where the excitation is confined to one of the aromatic units (either anthracene or fluorene), or they can be "charge-transfer" (CT) states, where an electron moves from a donor part of the molecule to an acceptor part upon excitation. nih.gov Computational studies on related compounds like 9-bromo-10-naphthalen-2-yl-anthracene have investigated their photophysical processes, demonstrating how solvent polarity can affect emission spectra, a phenomenon that can be computationally modeled. nih.gov TD-DFT calculations help elucidate the nature of these transitions and predict key photophysical properties, including fluorescence quantum yields and lifetimes. researchgate.net

Computational Analysis of Molecular Conformation, Torsional Dynamics, and Stereoisomerism

The three-dimensional shape and flexibility of a molecule are critical to its properties and function. Computational analysis is essential for exploring the potential energy surface of a molecule to identify stable conformations and the energy barriers between them. In molecules like this compound, which consists of two bulky aromatic units linked by a single bond, the rotation around this bond is a key factor. This rotation is known as torsional dynamics. nih.gov

Quantum-chemical calculations can map the energy of the molecule as a function of the dihedral angle between the fluorene and anthracene planes. Studies on similar molecules, such as 9,10-bis(phenylethynyl)anthracene, have shown that at room temperature, a distribution of different torsional conformations can exist. nih.govresearchgate.net The rigidity or flexibility of the molecule in its ground and excited states can significantly impact its photophysical properties. For instance, planarization in the excited state is a common phenomenon in conjugated molecules that affects their emission spectra. nih.gov Furthermore, due to the substitution pattern and the bulky nature of the substituents, the molecule may exhibit stereoisomerism, such as atropisomerism, where rotation around the single bond is hindered. Computational modeling can predict the energy barriers to this rotation and the stability of different stereoisomers.

Elucidating Structure Reactivity and Structure Property Relationships in 9 2 Bromo 9h Fluoren 9 Yl Anthracene Systems

Impact of Substitution Patterns on Electronic Structure and Chemical Reactivity

The electronic characteristics and chemical reactivity of 9-(2-Bromo-9H-fluoren-9-yl)anthracene are profoundly influenced by its distinct substitution pattern. The covalent linkage of a 2-bromo-9H-fluoren-9-yl group to the 9-position of anthracene (B1667546) introduces significant steric hindrance and electronic perturbations.

The chemical reactivity of the anthracene core is also impacted. The 9 and 10 positions of anthracene are typically the most reactive sites. mdpi.com The presence of the bulky fluorenyl substituent at the 9-position sterically hinders reactions at this site, potentially directing chemical transformations, such as cycloadditions or electrophilic substitutions, to the 10-position. mdpi.com Furthermore, modifications at the 9,10-positions of anthracene are known to influence properties like fluorescence quantum yield and solubility. mdpi.com

A comparative analysis of the electronic properties of related substituted anthracene and fluorene (B118485) derivatives can provide insights into the expected behavior of this compound.

Table 1: Comparative Electronic Properties of Substituted Anthracene and Fluorene Derivatives

| Compound/System | Substitution Pattern | Impact on Electronic Properties | Reference |

|---|---|---|---|

| 9,10-disubstituted anthracenes | Varied substituents at the 9 and 10 positions | Significant tuning of HOMO/LUMO levels and emission characteristics. nih.gov | nih.gov |

| 9-(Fluoren-2-yl)anthracene derivatives | Substituents on the fluorene moiety | Alteration of photoluminescent and electroluminescent properties. researchgate.net | researchgate.net |

| C-9 fluorenyl substituted anthracenes | Fluorenyl group at the C-9 position of anthracene | Promising blue light-emitting materials with high efficiency. nih.gov | nih.gov |

Influence of Molecular Conformation on Electronic and Optical Behavior

The three-dimensional arrangement of the fluorene and anthracene moieties in this compound is a critical determinant of its electronic and optical properties. The linkage between the sp³-hybridized C9 of fluorene and the sp²-hybridized C9 of anthracene results in a non-coplanar structure. This twisted conformation is a direct consequence of the steric repulsion between the hydrogen atoms on the fluorene and anthracene rings.

This inherent twist disrupts the π-conjugation between the two aromatic systems. In many conjugated organic molecules, a planar conformation is desirable for efficient charge transport and delocalization of electrons. However, the non-coplanar nature of fluorenyl-anthracene systems can be advantageous in certain applications. For instance, it can suppress intermolecular π-π stacking in the solid state, which often leads to aggregation-caused quenching of fluorescence. researchgate.net This can result in materials with high solid-state luminescence efficiency, a desirable trait for applications in organic light-emitting diodes (OLEDs). nih.gov

The degree of twisting, or the dihedral angle between the fluorene and anthracene planes, will directly impact the extent of electronic communication between the two units. This, in turn, influences the energy of the excited states and the resulting photophysical properties, such as the wavelength and quantum yield of emission.

Table 2: Conformational Effects in Fluorenyl-Anthracene Systems

| System | Key Conformational Feature | Consequence for Electronic/Optical Behavior | Reference |

|---|---|---|---|

| C-9 fluorenyl substituted anthracenes | Tetrahedral sp³ linkage leading to a non-coplanar structure | Inhibition of aggregation, leading to high-efficiency blue emission. nih.gov | nih.gov |

| 9-(Fluoren-2-yl)anthracene derivatives | Non-coplanar structure due to substitution at the 2-position | Suppression of intermolecular interactions, leading to improved color purity in OLEDs. researchgate.net | researchgate.net |

Correlation of Molecular Design with Intramolecular Charge Transfer Phenomena and their Theoretical Basis

The molecular design of this compound, with its distinct donor-acceptor characteristics, is conducive to intramolecular charge transfer (ICT) phenomena. In such systems, upon photoexcitation, an electron can be transferred from an electron-rich (donor) part of the molecule to an electron-deficient (acceptor) part. In this specific molecule, the fluorene moiety can act as the electron donor, while the anthracene core, particularly with the influence of the bromo-substituent on the fluorene, can have acceptor character.

The occurrence and efficiency of ICT are highly dependent on the electronic coupling between the donor and acceptor units, which is governed by their spatial arrangement and the nature of the chemical linkage. The twisted conformation in this compound will play a crucial role in mediating the ICT process.

Theoretical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable tools for understanding the nature of the excited states and the potential for ICT. nih.gov These computational methods can be used to calculate the distribution of the HOMO and LUMO, predict the energies of electronic transitions, and visualize the charge redistribution upon excitation. For donor-acceptor systems based on anthracene, theoretical studies have shown that the extent of charge transfer can be controlled by modifying the donor and acceptor strengths and their connectivity. figshare.com

The emission properties of molecules exhibiting ICT are often sensitive to the polarity of their environment (solvatochromism). This is because the charge-separated excited state is more stabilized by polar solvents than the ground state, leading to a red-shift in the emission spectrum with increasing solvent polarity. This phenomenon is a hallmark of ICT and can be exploited in the design of chemical sensors.

Table 3: Intramolecular Charge Transfer in Related Systems

| System | Donor/Acceptor Moieties | Key Findings | Reference |

|---|---|---|---|

| Anthracene-cyanostilbene donor-acceptor systems | Anthracene (donor) and cyanostilbene (acceptor) | Strong emission attributed to ICT, with a solvatochromic redshift in polar solvents. rsc.org | rsc.org |

| Donor-acceptor molecules with anthracene chromophores | Anthracene paired with a sulfur-containing acceptor | The degree of charge transfer character in the excited state can be controlled by the oxidation state of the acceptor. figshare.com | figshare.com |

| 9,9’-bianthracene derivatives | Two anthracene chromophores | Symmetry-breaking charge transfer can be tuned by altering the connectivity between the anthracene units. elsevierpure.com | elsevierpure.com |

Strategic Derivatization and Functionalization of the 9 2 Bromo 9h Fluoren 9 Yl Anthracene Core

Post-Synthetic Modification via the Bromine Moiety (e.g., further Cross-Coupling Reactions, Nucleophilic Aromatic Substitution)

The bromine atom on the fluorene (B118485) ring of 9-(2-Bromo-9H-fluoren-9-yl)anthracene is a prime handle for post-synthetic modification, most notably through palladium-catalyzed cross-coupling reactions. This synthetic route is widely exploited to form new carbon-carbon and carbon-heteroatom bonds, allowing for the extension of the π-conjugated system.

One of the most common and powerful methods employed is the Suzuki coupling reaction. This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This methodology has been successfully used to synthesize advanced materials for organic light-emitting diodes (OLEDs). For instance, this compound can be reacted with 4-(dibenzo[b,d]furan-4-yl)phenylboronic acid to create a new, more complex structure designed as a host material for phosphorescent OLEDs. This specific derivatization is crucial for developing materials with desired thermal, morphological, and electronic properties for efficient device performance.

Another significant cross-coupling reaction applicable to this core structure is the Buchwald-Hartwig amination. This allows for the formation of carbon-nitrogen bonds, introducing arylamine moieties. These groups are well-known for their excellent hole-transporting capabilities. By reacting this compound with various primary or secondary amines, novel hole-transporting materials can be synthesized.

While less common for this specific substrate in the reviewed literature, other cross-coupling reactions such as Stille, Heck, and Sonogashira couplings are, in principle, also applicable. These reactions would allow for the introduction of stannanes, alkenes, and terminal alkynes, respectively, further diversifying the range of accessible derivatives. Nucleophilic aromatic substitution is another potential, though likely more challenging, pathway for modifying the bromine moiety, typically requiring strong activation of the aromatic ring.

Introduction of Diverse Aryl, Heteroaryl, and Alkyl Substituents at Varying Positions

The strategic derivatization of the this compound core allows for the introduction of a wide array of substituents, which is critical for tuning the material's properties for specific applications. The choice of the substituent can significantly influence the resulting molecule's solubility, thermal stability, and optoelectronic characteristics.

Aryl Substituents: Large, bulky aryl groups are frequently introduced to create sterically hindered molecules. This steric hindrance can prevent intermolecular interactions like π-π stacking, which often leads to fluorescence quenching in the solid state. This is a crucial aspect in the design of efficient OLED emitters. Examples of aryl groups that can be introduced via Suzuki coupling include phenyl, biphenyl, and triphenylamine (B166846) moieties. Triphenylamine derivatives are particularly noteworthy as they are known to enhance hole-transporting properties and improve the amorphous stability of thin films in electronic devices. researchgate.net

Heteroaryl Substituents: The incorporation of heteroaromatic rings can modulate the electronic properties of the final compound. Electron-rich heterocycles like thiophene (B33073) and carbazole, or electron-deficient ones like pyridine (B92270) and triazine, can be introduced to tailor the HOMO and LUMO energy levels. For example, attaching a thiophene unit can alter the emission color and charge-transport characteristics. researchgate.net Carbazole moieties are another popular choice due to their excellent hole-transporting ability and high triplet energy, making them suitable for phosphorescent OLED host materials.

Alkyl Substituents: While the focus in the literature is heavily on aryl and heteroaryl functionalization for electronic materials, the introduction of alkyl chains is a common strategy to improve the solubility of large, rigid aromatic compounds in common organic solvents. This enhanced solubility is beneficial for solution-based processing techniques for device fabrication. Long alkyl chains can be attached to other positions of the fluorene or anthracene (B1667546) rings in precursor molecules before the final construction of the target compound.

Design and Synthesis of Multi-Component this compound Architectures for Specific Research Objectives

The true utility of this compound lies in its role as an intermediate for constructing complex, multi-component molecular architectures tailored for specific functions, primarily in the field of organic electronics. The goal is often to combine different functional units within a single molecule to achieve synergistic effects.

A prime example is the synthesis of materials for OLEDs where distinct electron-donating (hole-transporting) and electron-accepting (electron-transporting) or emissive units are covalently linked. The this compound core can serve as a bridge or a part of the emissive core itself.

For instance, a multi-component system can be designed where the 9-anthracene-9H-fluorene scaffold acts as the central blue-emitting core. A hole-transporting moiety, such as a triphenylamine derivative, can be attached at the 2-position of the fluorene via a Suzuki coupling reaction with the bromo-intermediate. Subsequently, an electron-transporting group could be attached to another part of the molecule. This design strategy aims to create a single molecule that contains all the necessary functions for an efficient OLED emitter, improving charge balance within the emissive layer and thus enhancing device performance.

The table below illustrates a synthetic pathway for a multi-component OLED material starting from this compound.

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst/Reagents | Product | Research Objective |

|---|---|---|---|---|---|

| This compound | 4-(dibenzo[b,d]furan-4-yl)phenylboronic acid | Suzuki Coupling | Pd(PPh3)4, K2CO3 | 9-(2-(4-(dibenzo[b,d]furan-4-yl)phenyl)-9H-fluoren-9-yl)anthracene | Host material for phosphorescent OLEDs |

This targeted approach to molecular design, facilitated by the reactivity of the bromine moiety, allows researchers to systematically investigate structure-property relationships and develop new generations of high-performance organic materials.

Mechanistic Insights into Reactions Involving 9 2 Bromo 9h Fluoren 9 Yl Anthracene and Its Precursors

Investigation of Radical Reaction Pathways in Fluorene (B118485) and Anthracene (B1667546) Systems

Radical reactions play a significant role in the chemistry of polycyclic aromatic hydrocarbons (PAHs) like fluorene and anthracene. The formation and subsequent reactions of fluorenyl and anthracenyl radicals are key steps in various thermal and photochemical processes.

The fluorenyl radical, which can be generated from precursors such as 9-bromofluorene (B49992), is a resonance-stabilized radical. researchgate.net Investigations into the gas-phase reactions of fluorenyl radicals have revealed pathways for the formation of larger PAHs. For instance, the reaction between a fluorenyl radical and a methyl radical can lead to the formation of phenanthrene (B1679779) and anthracene through ring-expansion mechanisms. researchgate.net While phenanthrene formation can occur through a conventional radical-radical recombination, the formation of anthracene is proposed to proceed via an unconventional radical addition to a fluorenyl carbon with low spin density. researchgate.net These radical-radical chain reactions are recognized as an effective route for rapid hydrocarbon growth. researchgate.net

While specific studies on the radical reactions of 9-(2-Bromo-9H-fluoren-9-yl)anthracene are not extensively documented, the established reactivity of its parent systems provides a basis for predicting its behavior. The presence of the bulky anthracene substituent at the 9-position of the fluorene ring would sterically influence the approach of other radicals. Furthermore, the bromine atom on the fluorene ring could potentially be a site for radical initiation under certain conditions, leading to further functionalization or polymerization pathways.

The photodimerization of anthracene and its derivatives is a well-studied reaction that can proceed through a radical mechanism. Upon photoexcitation, an excited singlet state of an anthracene molecule is formed, which can then interact with a ground-state molecule to form an excimer. This excimer can then collapse to form the [4+4] photodimer. It has been proposed that this process can involve a radical intermediate. mdpi.com Given that the anthracene moiety in this compound is available for such reactions, it is plausible that it could undergo radical-mediated dimerization or cross-dimerization with other anthracene derivatives.

Catalytic Cycle Elucidation in Metal-Mediated Coupling Reactions

Metal-mediated cross-coupling reactions, particularly those catalyzed by palladium complexes, are powerful tools for the synthesis of complex aromatic structures like this compound. The Suzuki-Miyaura coupling is a prominent example of such a reaction, which would involve the coupling of an organoboron derivative of one aromatic system with a halide derivative of another.

The synthesis of this compound can be envisioned through a Suzuki-Miyaura coupling between a 2-bromo-9-fluorenyl derivative and an anthracene-9-boronic acid derivative, or vice versa. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction, catalyzed by a palladium(0) complex, involves three key steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 2-bromo-9-aryl-fluorene) to a coordinatively unsaturated palladium(0) species. This step forms a palladium(II) intermediate, where the aryl group and the halide are now bonded to the palladium center.

Transmetalation: The next step is transmetalation, where the organic group from the organoboron reagent (e.g., anthracene-9-boronic acid) is transferred to the palladium(II) complex, displacing the halide. This step typically requires the presence of a base to activate the organoboron compound, forming a more nucleophilic "ate" complex. Mechanistic studies have shown that the transmetalation can proceed through different pathways, with some evidence suggesting the involvement of a palladium hydroxido complex reacting with the neutral organoboron compound.

Reductive Elimination: The final step is reductive elimination from the palladium(II) intermediate, where the two coupled organic groups are expelled as the final product (this compound). This step regenerates the palladium(0) catalyst, which can then enter another catalytic cycle.

The efficiency and selectivity of the Suzuki-Miyaura coupling are highly dependent on the choice of catalyst, ligands, base, and reaction conditions. For sterically hindered substrates, such as those likely involved in the synthesis of this compound, the choice of bulky and electron-rich phosphine (B1218219) ligands on the palladium catalyst is often crucial to facilitate both the oxidative addition and reductive elimination steps.

Below is a data table summarizing the key steps in a plausible palladium-catalyzed Suzuki-Miyaura coupling for the synthesis of the target compound.

| Step | Description | Key Intermediates |

| 1. Oxidative Addition | The aryl halide (e.g., a 2-bromo-9-aryl-fluorene) reacts with the Pd(0) catalyst. | Pd(II)-aryl-halide complex |

| 2. Transmetalation | The boronic acid derivative (e.g., anthracene-9-boronic acid), activated by a base, transfers its aryl group to the Pd(II) complex. | Di-aryl-Pd(II) complex |

| 3. Reductive Elimination | The two aryl groups are coupled and released from the palladium center, forming the final product and regenerating the Pd(0) catalyst. | This compound and Pd(0) |

Photochemical Reaction Mechanisms of Anthracene-Fluorene Hybrids and their Transformations

The photochemistry of anthracene and its derivatives is rich and has been extensively studied. The primary photochemical reaction of anthracene is a [4+4] cycloaddition reaction between an excited-state molecule and a ground-state molecule, leading to the formation of a photodimer. mdpi.comresearchgate.net This dimerization is a reversible process, with the dimer often reverting to the monomers upon heating or irradiation at a shorter wavelength. researchgate.net

For 9-substituted anthracene derivatives, the nature of the substituent can significantly influence the photochemical behavior. researchgate.net In the case of this compound, the bulky fluorenyl group at the 9-position of the anthracene ring would likely sterically hinder the intermolecular photodimerization process. However, intramolecular photochemical reactions might become more favorable.

Depending on the specific conformation and the electronic interaction between the fluorene and anthracene moieties, several photochemical pathways could be envisioned:

Intramolecular Photocyclization: If the molecule can adopt a suitable conformation where the fluorene and anthracene rings are in close proximity, intramolecular [4+2] or [4+4] photocycloaddition reactions could potentially occur. This would lead to the formation of complex, cage-like structures.

Photoinduced Electron Transfer (PET): In systems where one aromatic unit can act as an electron donor and the other as an acceptor upon photoexcitation, PET can occur. The fluorene and anthracene moieties have different electronic properties, and the presence of the bromine atom further modifies the electron density of the fluorene ring. Upon irradiation, an electron could be transferred from the excited anthracene moiety to the fluorenyl part, or vice versa, leading to the formation of a charge-separated state. This radical ion pair could then undergo subsequent reactions.

Photosolvolysis: For certain 9-substituted anthracenes, photosolvolysis has been observed. rsc.orgnih.gov This reaction involves the light-induced cleavage of the bond at the 9-position, often leading to the formation of a stabilized carbocation intermediate. rsc.orgnih.gov In the case of this compound, irradiation could potentially lead to the cleavage of the C9-C9' bond between the fluorene and anthracene rings, especially in the presence of a nucleophilic solvent.

The following table summarizes potential photochemical transformations of anthracene-fluorene hybrids.

| Reaction Type | Proposed Mechanism | Potential Products |

| Intermolecular Photodimerization | [4+4] cycloaddition between an excited-state and a ground-state anthracene moiety of two separate molecules. | Dimeric structures. |

| Intramolecular Photocyclization | Cycloaddition between the anthracene and fluorene moieties within the same molecule. | Complex cage-like polycyclic compounds. |

| Photoinduced Electron Transfer | Electron transfer between the photoexcited anthracene and the fluorene moiety. | Radical ion pairs, potentially leading to further reactions. |

| Photosolvolysis | Light-induced cleavage of the bond connecting the fluorene and anthracene rings. | 9-Anthracenyl cation and 2-bromo-9-fluorenyl anion (or vice versa), followed by reaction with solvent. |

Supramolecular Organization and Self Assembly of 9 2 Bromo 9h Fluoren 9 Yl Anthracene Derivatives

Intermolecular Interactions and Crystal Packing Analysis

The solid-state arrangement of fluorene (B118485) and anthracene (B1667546) derivatives is governed by a balance of weak intermolecular forces. Due to the presence of extensive π-conjugated systems, π-π stacking interactions are a dominant feature in the crystal packing of these molecules. In related brominated fluorene compounds, such as 2,7-dibromo-9,9-dimethyl-9H-fluorene, weak π–π interactions between symmetry-related molecules have been observed, with centroid–centroid distances of approximately 3.84 Å, leading to a stacked arrangement along a crystallographic axis. researchgate.net Similarly, analyses of anthracene derivatives often reveal parallel-displaced stacking arrangements with centroid-centroid distances up to 3.8 Å. researchgate.net

The introduction of bulky substituents, such as the fluorenyl group on the anthracene core in 9-(2-Bromo-9H-fluoren-9-yl)anthracene, is known to create significant steric hindrance. This non-coplanar molecular structure can inhibit dense packing and strong intermolecular interactions, which in turn influences the material's properties, such as luminescence efficiency in the solid state. researchgate.netresearchgate.net The quality and efficiency of organic light-emitting diodes (OLEDs) based on fluorene derivatives have been shown to depend critically on the stacking mode of the fluorene motif. researchgate.net The molecular conformation and packing mode are therefore essential for understanding and predicting the material's functional properties. researchgate.net

| Interaction Type | Typical Distance (Å) | Significance in Crystal Packing |

| π–π Stacking | 3.7 - 3.9 | Governs the co-facial arrangement of aromatic rings, influencing charge transport. |

| C-H···π | 2.5 - 3.0 | Contributes to the overall stability of the crystal lattice. |

| Halogen Bonding (Br···π/Br) | 3.0 - 3.5 | Can provide directional control in the supramolecular assembly. |

Formation of Aggregates and their Spectroscopic Manifestations (e.g., Excimer and Exciplex Formation)

Anthracene and its derivatives are well-known for their tendency to form aggregates, particularly at high concentrations in solution or in the solid state. acs.org This aggregation leads to distinct spectroscopic changes, most notably the formation of excimers. An excimer is a short-lived dimeric species formed when an excited-state molecule interacts with a ground-state molecule of the same kind. acs.org

The fluorescence spectrum of an excimer is characteristically broad, unstructured, and significantly red-shifted (bathochromic shift) compared to the emission from the monomeric species. acs.org For instance, in concentrated solutions of 9-methylanthracene (B110197), a molecule with steric hindrance at the meso-position similar to the title compound, a distinct excimer emission band is observed. researchgate.net This behavior is attributed to the partial steric hindrance that favors the parallel configuration of the two monomers required for excimer formation over the anti-parallel arrangement that leads to stable photodimers. researchgate.net The unreacted crystal of 9-methylanthracene exhibits a broad emission centered at 510 nm, which is characteristic of an excimer species. researchgate.net

The formation of these excited-state aggregates is a critical consideration in the design of organic electronic materials, as excimer emission is generally of lower energy and can be detrimental to the color purity and efficiency of blue light-emitting devices. acs.org

| Spectroscopic Feature | Monomer Emission | Excimer/Exciplex Emission |

| Spectral Profile | Structured, sharp peaks | Broad, unstructured band |

| Wavelength | Shorter (e.g., Blue region) | Longer (e.g., Green/Yellow region) |

| Lifetime | Shorter | Longer |

| Concentration Dependence | Dominant at low concentrations | Increases with higher concentration |

Methodologies for Fabrication and Morphological Studies of Thin Films

The fabrication of high-quality thin films is a prerequisite for the integration of anthracene-fluorene derivatives into optoelectronic devices. Thermal evaporation is a conventional and effective technique used for depositing thin films of organic materials like anthracene. researchgate.net This method involves heating the source material in a high-vacuum chamber, allowing it to sublimate and subsequently condense onto a cooler substrate, forming a thin film.

The morphology and crystalline structure of the resulting films are crucial determinants of their optical and electronic properties. X-ray diffraction (XRD) is a primary tool for analyzing the crystallinity of these films. Studies on thermally evaporated anthracene films have shown that they can exhibit a nanocrystalline structure with a monoclinic crystal system. researchgate.net The analysis of XRD patterns allows for the determination of preferred crystallographic orientations and the calculation of parameters such as the average crystalline size and lattice strain. researchgate.net

| Technique | Purpose in Thin Film Analysis | Information Obtained |

| Thermal Evaporation | Film Deposition | Control over film thickness and uniformity. |

| X-Ray Diffraction (XRD) | Structural Analysis | Crystallinity, crystal phase, preferred orientation, grain size. |

| Atomic Force Microscopy (AFM) | Surface Morphology | Surface topography, roughness, grain structure. |

| UV-Vis Spectroscopy | Optical Properties | Absorption spectra, optical band gap, transparency. |

| Photoluminescence (PL) Spectroscopy | Emission Properties | Emission spectra, quantum yield, evidence of aggregation. |

Advanced Optoelectronic and Photonic Applications of 9 2 Bromo 9h Fluoren 9 Yl Anthracene As a Chromophore

Role as an Emitter in Organic Light-Emitting Materials: Fundamental Photophysical Principles

Anthracene (B1667546) derivatives are a well-established class of materials for organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and excellent thermal and electrochemical stability. researchgate.net The incorporation of a fluorene (B118485) unit, as seen in 9-(2-Bromo-9H-fluoren-9-yl)anthracene, is a common strategy to enhance the material's properties. Fluorene substituents can introduce a non-coplanar structure, which helps to suppress intermolecular interactions like π-π stacking. researchgate.netbohrium.com This suppression is crucial for maintaining high emission efficiency in the solid state, a key requirement for OLED devices.

The fundamental photophysical principles governing the role of such compounds as emitters are rooted in their electronic structure. The anthracene core typically serves as the primary luminophore, responsible for the characteristic blue fluorescence. researchgate.netbohrium.com The photoluminescence quantum yield (PLQY) is a critical parameter for an emitter, and anthracene derivatives are known to exhibit high PLQY values. researchgate.net The introduction of bulky substituents like the fluorenyl group can help preserve these high quantum yields in thin films by preventing aggregation-caused quenching. researchgate.net

Table 1: Representative Photophysical Properties of Anthracene-Fluorene Derivatives in Solution

| Compound Analogue | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Fluorescence Quantum Yield (ΦF) |

| 9-(Fluoren-2-yl)anthracene Derivative with Thiophene (B33073) | 380 | 450 | Low |

| 9-(Fluoren-2-yl)anthracene Derivative with Triphenylamine (B166846) | 395 | 460 | up to 0.89 |

| 9-(Fluoren-2-yl)anthracene Derivative with Pyrene | 410 | 475 | High |

Note: Data is based on analogous 9-(fluoren-2-yl)anthracene derivatives and is intended to be representative. researchgate.net

Comprehensive Photophysical Studies of Electronic Transitions and Excited State Dynamics

The photophysical behavior of complex chromophores like this compound is governed by a variety of electronic transitions and excited-state relaxation pathways. Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (Sₙ). For anthracene derivatives, the absorption spectrum typically shows distinct bands corresponding to different electronic transitions. nih.gov

In molecules with both electron-donating and electron-accepting moieties, or in asymmetric structures, intramolecular charge transfer (ICT) can play a significant role in the excited-state dynamics. nih.gov The fluorene and anthracene units, along with the bromo substituent, can create a complex electronic landscape where locally excited (LE) states and charge-transfer (CT) states coexist. nih.govnih.gov The nature of the lowest excited singlet state (S₁), whether it is primarily an LE or CT state, will dictate the emissive properties of the molecule. For instance, CT states are often more sensitive to the polarity of the surrounding medium. nih.gov

Femtosecond transient absorption spectroscopy is a powerful technique used to probe the dynamics of these excited states. rsc.org Such studies on related anthracene derivatives have revealed relaxation processes from higher excited states to the S₁ state, as well as intersystem crossing (ISC) to the triplet manifold (Tₙ). The efficiency of ISC is a crucial factor, particularly for applications that rely on triplet excitons, such as in some types of OLEDs or in photon upconversion. The presence of the heavy bromine atom in this compound is expected to enhance the spin-orbit coupling and potentially increase the rate of intersystem crossing.

The excited-state dynamics also include non-radiative decay pathways that compete with fluorescence. Understanding these processes is essential for designing molecules with high emission efficiencies. In some quadrupolar anthracene derivatives, a phenomenon known as excited-state symmetry breaking can occur, where the excitation localizes on one part of the molecule, influencing the emission properties. rsc.org

Investigation of Charge Transport Characteristics in Organic Semiconductor Contexts

Beyond its emissive properties, this compound has the potential to function as a charge-transporting material in organic electronic devices. Anthracene itself is a well-known organic semiconductor. rsc.org The charge transport properties of molecular solids are highly dependent on the degree of intermolecular electronic coupling, which is in turn governed by the molecular packing in the solid state. nih.govresearchgate.net

Charge transport in organic semiconductors can occur through two primary mechanisms: band-like transport, which is observed in highly ordered crystalline materials at low temperatures, and hopping transport, which is more common in amorphous or disordered materials. aps.org For many practical applications in thin-film devices, the materials are in a disordered state, and charge transport is dominated by hopping between localized states. The rate of hopping is influenced by factors such as the reorganization energy and the electronic coupling between adjacent molecules.

The introduction of bulky groups like the 9H-fluoren-9-yl substituent in this compound can significantly impact the molecular packing and, consequently, the charge transport characteristics. While such groups can hinder the close π-π stacking that is often beneficial for high charge mobility, they can also lead to the formation of stable amorphous films with good morphological stability, which is advantageous for device longevity. researchgate.net

The charge carrier mobility (μ) is a key figure of merit for a charge-transporting material. While specific mobility values for this compound are not available, studies on other anthracene derivatives have shown that their mobility can be tuned through chemical modification. For instance, the length of alkyl chains attached to an anthracene core has been shown to influence the crystal structure and charge transport properties. researchgate.net

Table 2: Representative Charge Carrier Mobilities for Anthracene-Based Organic Semiconductors

| Material Type | Charge Carrier | Mobility (μ) [cm² V⁻¹ s⁻¹] |

| Anthracene Single Crystal | Hole | ~1-5 |

| Phenyl-Substituted Anthracene Derivative (in OFET) | Hole | ~10⁻³ - 10⁻² |

| Amino-Anthracene Derivative (in OFET) | Hole | 5.22 x 10⁻⁵ |

Note: This table presents a range of reported mobilities for different types of anthracene-based materials to provide context for the expected performance of related compounds. researchgate.netrsc.orgnih.gov

Exploration in Triplet-Triplet Annihilation Photon Upconversion Systems

Triplet-triplet annihilation (TTA) is a photophysical process that allows for the conversion of lower-energy photons into higher-energy photons, a phenomenon known as photon upconversion (PUC). umb.edu This process involves a sensitizer (B1316253) molecule that absorbs the low-energy light and transfers its triplet energy to an annihilator (or emitter) molecule. When two annihilator molecules in their triplet excited state encounter each other, they can undergo TTA to generate one molecule in an excited singlet state and one in the ground state. The excited singlet state then decays radiatively, emitting a photon of higher energy than the initially absorbed photons. umb.educam.ac.uk

Anthracene and its derivatives are widely used as annihilators in TTA-UC systems due to their high fluorescence quantum yields and suitable triplet energy levels. rsc.orgresearchgate.net For efficient TTA to occur, the energy of the annihilator's triplet state (T₁) must be approximately half the energy of its lowest excited singlet state (S₁), i.e., 2 * E(T₁) ≥ E(S₁).

The suitability of this compound for TTA-UC would depend on its triplet state energy and lifetime. The presence of the bromo group, which can enhance intersystem crossing, might be beneficial for populating the triplet state of the annihilator if direct excitation is considered, but in a sensitized system, the key is efficient energy transfer from the sensitizer. A long triplet lifetime is also desirable to increase the probability of a triplet-triplet encounter. However, the heavy atom effect from bromine could also shorten the triplet lifetime through enhanced phosphorescence or non-radiative decay, which would be detrimental to TTA efficiency.

Future Research Directions and Concluding Perspectives

Emerging Methodologies for Enhanced Synthesis and Functionalization

While traditional methods for synthesizing fluorene-anthracene conjugates exist, future research is anticipated to focus on developing more efficient, selective, and environmentally benign synthetic routes. researchgate.net A promising area of investigation is the use of transition metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki and Sonogashira couplings, which are already employed for the synthesis of various anthracene (B1667546) and fluorene (B118485) derivatives, could be further optimized for the synthesis of 9-(2-Bromo-9H-fluoren-9-yl)anthracene and its analogs. rsc.orgnih.gov Future advancements may include the use of novel catalyst systems that offer higher yields, lower catalyst loadings, and broader functional group tolerance.

Furthermore, C-H activation represents a powerful and atom-economical approach for the direct functionalization of aromatic compounds. Exploring direct C-H arylation to form the fluorenyl-anthracene bond could streamline the synthesis process by avoiding the pre-functionalization of starting materials. Research in this area would likely focus on the development of highly regioselective catalytic systems to control the position of substitution on both the fluorene and anthracene rings.

Novel Functionalization Pathways for Tailored Properties and Advanced Architectures

The bromine atom on the fluorene ring of this compound serves as a key handle for a wide array of post-synthetic modifications. This allows for the precise tuning of the compound's electronic, optical, and physical properties.

Table 1: Potential Functionalization Reactions

| Reaction Type | Reagents and Conditions | Potential Outcome |

| Suzuki Coupling | Arylboronic acids, Pd catalyst, base | Introduction of various aryl groups to modify conjugation and electronic properties. |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Extension of π-conjugation with alkynyl moieties for potential applications in molecular wires. |

| Buchwald-Hartwig Amination | Amines, Pd or Cu catalyst, base | Introduction of electron-donating amino groups to tune optoelectronic properties. |

| Stille Coupling | Organostannanes, Pd catalyst | Formation of new C-C bonds with a variety of organic groups. |

| Cyanation | Cyanide salts, Pd or Ni catalyst | Introduction of electron-withdrawing cyano groups to alter emission characteristics. nih.gov |

Future research is expected to move beyond simple functionalization to the construction of more complex and sophisticated molecular architectures. For instance, the bromo-functional group can be used as a reactive site for polymerization, leading to the formation of novel fluorene-based polymers with tailored properties for applications in organic electronics. nbinno.com Additionally, the synthesis of dendrimers and other macromolecular structures with a this compound core could lead to materials with unique photophysical behaviors.

Unexplored Applications in Advanced Materials Science and Fundamental Research

The inherent photoluminescent properties of fluorene and anthracene derivatives make them prime candidates for applications in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netossila.com While fluorene-based materials are often used as blue emitters, the functionalization of this compound could lead to the development of emitters spanning the entire visible spectrum. rsc.org Future work could focus on incorporating this compound into both fluorescent and phosphorescent OLED architectures to enhance device efficiency and stability.

Beyond OLEDs, the unique electronic properties of this compound suggest its potential use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nbinno.combeilstein-journals.org In OFETs, the fluorene-anthracene core could serve as the semiconductor channel, while in OPVs, it could function as either an electron donor or acceptor material, depending on the specific functionalization.

In the realm of fundamental research, this compound can serve as a model compound for studying structure-property relationships in conjugated organic materials. The ability to systematically modify its structure and observe the resulting changes in its photophysical and electronic properties can provide valuable insights into the design principles for new organic materials. mdpi.com

Synergistic Approaches Combining Theoretical Predictions and Experimental Verification

A powerful strategy for accelerating the discovery and development of new materials based on this compound involves the close integration of theoretical modeling and experimental work. nih.govresearchgate.net Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, absorption and emission spectra, and charge transport properties of the parent compound and its derivatives.

These theoretical predictions can guide synthetic efforts by identifying promising functionalization strategies for achieving desired properties. For example, computational screening can be used to quickly evaluate a large library of potential derivatives and prioritize the most promising candidates for synthesis and experimental characterization. This synergistic approach can significantly reduce the time and resources required for the development of new high-performance organic materials.

Q & A

Q. What are the established synthetic routes for 9-(2-Bromo-9H-fluoren-9-yl)anthracene, and how do reaction conditions influence yield?

The compound can be synthesized via Wittig reactions or bromination of precursor anthracene derivatives . For example, the Wittig reaction involves reacting a bromo-substituted fluorenylphosphonium salt with 9-anthraldehyde in dichloromethane under inert conditions, followed by recrystallization (e.g., ethanol/isopropanol) to isolate the product . Optimal yields (>60%) require strict control of stoichiometry, solvent polarity, and temperature. Side reactions, such as dichloromethane evaporation, can be mitigated using pressure-equalizing dropping funnels .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- UV-Vis spectroscopy : Absorption maxima in the 350–460 nm range, influenced by conjugation and substituent electronic effects .

- Fluorescence spectroscopy : Emission profiles (e.g., Stokes shifts) reveal intramolecular charge transfer, critical for optoelectronic applications .

- TLC with UV detection : Monitors reaction progress using silica gel plates and non-polar eluents (e.g., hexane/ethyl acetate) .

- GC-MS/NMR : Confirms molecular weight (m/z ~409) and structural integrity via bromine isotope patterns (1:1 for ⁷⁹Br/⁸¹Br) and aromatic proton splitting .

Q. How does the bromine substituent influence thermal stability and sublimation behavior?

Bromine increases molecular weight and polarizability, raising the enthalpy of sublimation (ΔsubH) compared to non-halogenated analogs. NIST data for 9-bromoanthracene (ΔsubH ≈ 120 kJ/mol) suggest similar trends for fluorenyl-bromo derivatives . Thermal degradation studies (TGA/DSC) under nitrogen are recommended to assess decomposition thresholds (>250°C typical) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when refining the structure of this compound?

Use SHELX programs (e.g., SHELXL/SHELXS) for refinement, but ensure:

- High-resolution data (≤1.0 Å) to resolve bromine positional disorder.

- Twinning or pseudosymmetry is accounted for using HKLF5 files .

- Hydrogen atoms are placed geometrically or via riding models. Cross-validation with DFT-optimized structures (e.g., Gaussian) can resolve ambiguities .

Q. What strategies optimize photophysical performance in electroluminescent devices?

- Substituent engineering : Electron-withdrawing groups (e.g., -Br) enhance electron transport but may reduce fluorescence quantum yield (Φ). Compare Φ values for bromo vs. cyano/methoxy derivatives .

- Excimer suppression : Twisted anthracene-fluorenyl dihedral angles (>85°) minimize π-π stacking, as seen in 9,9′-bianthracene derivatives .

- Host-guest doping : Blend with high-triplet-energy hosts (e.g., CBP) to improve efficiency in OLEDs .

Q. How do competing reaction pathways affect bromination regioselectivity?

Bromination at the fluorenyl 2-position vs. anthracene 10-position depends on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.